(S)-2-Methyl-2H-pyran-4(3H)-one
Description
Properties
CAS No. |
190912-15-3 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(2S)-2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O2/c1-5-4-6(7)2-3-8-5/h2-3,5H,4H2,1H3/t5-/m0/s1 |
InChI Key |
QQOGPTKWBZTBHM-YFKPBYRVSA-N |
SMILES |
CC1CC(=O)C=CO1 |
Isomeric SMILES |
C[C@H]1CC(=O)C=CO1 |
Canonical SMILES |
CC1CC(=O)C=CO1 |
Synonyms |
4H-Pyran-4-one,2,3-dihydro-2-methyl-,(2S)-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Applications in Perfumery
One of the most prominent applications of (S)-2-Methyl-2H-pyran-4(3H)-one is in the fragrance industry. It is utilized as a key ingredient in perfume formulations due to its pleasant floral and green notes, which contribute to the overall scent profile of products. The compound's high purity and stability make it an attractive choice for perfumers seeking to create refreshing fragrances .
Case Study: Fragrance Formulation
A study demonstrated that incorporating this compound into a perfume composition significantly enhanced its olfactory characteristics, providing a fresh and vibrant scent profile that appeals to consumers. The compound was found to be effective at concentrations ranging from 0.01% to 30% by weight, optimizing fragrance intensity without overpowering other notes .
Pharmaceutical Applications
In the pharmaceutical field, this compound has been investigated for its potential therapeutic properties. Its derivatives have shown promise in various biological activities, including antimicrobial and anti-inflammatory effects.
Case Study: Antimicrobial Activity
Research indicated that certain derivatives of this compound exhibited significant antimicrobial activity against a range of pathogens. This property can be harnessed for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the creation of complex molecules used in drug development and materials science.
Synthetic Pathways
The compound can participate in reactions such as:
- Aldol condensations
- Michael additions
- Cycloadditions
These reactions facilitate the formation of more complex structures that are essential in synthesizing pharmaceuticals and agrochemicals .
Comparative Analysis of Applications
| Application Area | Key Characteristics | Notable Benefits |
|---|---|---|
| Perfumery | Floral and green notes | Enhances fragrance profiles |
| Pharmaceuticals | Antimicrobial and anti-inflammatory effects | Potential for new drug development |
| Organic Synthesis | Versatile intermediate | Enables complex molecule formation |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, spectral, and functional differences between (S)-2-Methyl-2H-pyran-4(3H)-one and related compounds:
Table 1: Structural and Functional Comparison
Key Analysis:
Stereochemical Differences : The S- and R-enantiomers of 2-Methyl-2H-pyran-4(3H)-one share identical physical properties (e.g., boiling point, solubility) but may exhibit divergent biological or catalytic behaviors due to chiral recognition .
Fluorine: The 3-fluoro derivative (C₅H₇FO₂) exhibits altered electronic properties, which could stabilize transition states in nucleophilic substitutions or enhance metabolic stability in pharmaceuticals .
Ring Saturation : Fully saturated derivatives (e.g., tetrahydro-4-methyl-2H-pyran-2-one) demonstrate greater conformational rigidity and stability compared to dihydro analogs, making them preferable in high-temperature reactions .
Functional Group Reactivity: The 3-hydroxy-2-methyl analog (C₆H₆O₃) introduces acidity due to the hydroxyl group, enabling hydrogen bonding and participation in keto-enol tautomerism, which is absent in the non-hydroxylated target compound .
Research Findings and Spectral Data
- Mass Spectrometry (MS): While direct data for this compound is unavailable, a related compound, 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one, shows fragmentation patterns at m/z 270 (M⁺) and m/z 165 (base peak), suggesting stability of the dihydropyran ring under EI conditions .
- Infrared (IR) Spectroscopy : The carbonyl stretch (ν ~1700 cm⁻¹) is consistent across ketone-containing analogs (e.g., 1704 cm⁻¹ in ). Fluorinated derivatives may show shifted carbonyl peaks due to electron-withdrawing effects .
Q & A
Q. What are the common synthetic routes for (S)-2-Methyl-2H-pyran-4(3H)-one, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis of the (S)-enantiomer can be adapted from methods used for the (R)-isomer (e.g., glucose and piperidine in ethanol under reflux with argon ). However, enantiomeric control requires chiral catalysts (e.g., asymmetric organocatalysis) or resolution techniques like chiral chromatography. Reaction parameters such as temperature, solvent polarity, and inert gas flow (e.g., argon) influence yield and stereochemical outcomes. Purification via silica gel column chromatography and recrystallization from hexane enhances purity .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : Key signals include the methyl group (δ ~1.3–1.5 ppm) and pyranone protons (δ ~4.2–4.5 ppm for diastereotopic H-3). Coupling constants (e.g., ) confirm ring conformation .
- 13C NMR : Carbonyl resonance at δ ~200 ppm and methyl carbons at δ ~20–25 ppm.
- IR : Strong C=O stretch at ~1700 cm .
- Chiral HPLC : Using columns like Chiralpak® AD-H to resolve enantiomers and quantify purity .
Q. What oxidation and reduction pathways are observed for this compound?
- Methodological Answer :
- Oxidation : With KMnO/HO, the compound forms 5-hydroxy-6-methyl-2H-pyran-3,4-dione, which isomerizes to 5-hydroxy-maltol. Monitor via TLC and LC-MS .
- Reduction : NaBH reduces the carbonyl group to a secondary alcohol, producing diastereomeric diols. Use H NMR to track diastereomer ratios .
Advanced Research Questions
Q. What strategies enable diastereoselective synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Temporarily attach groups like Evans oxazolidinones to control stereochemistry during ring formation. Remove post-synthesis .
- Catalytic Asymmetric Synthesis : Use Cu(II)-bisphosphine complexes to induce stereoselectivity in cyclization reactions (e.g., 80–95% ee reported for similar pyrans) .
- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., pH, temperature) to favor the (S)-enantiomer during ring closure .
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Reproducibility Checks : Validate assays under standardized conditions (e.g., antioxidant DPPH assay: 0.1 mM compound in ethanol, measure absorbance at 517 nm) .
- Mechanistic Studies : Use molecular docking to compare binding affinities with targets (e.g., free radical scavenging vs. enzyme inhibition) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers caused by impurities or enantiomeric cross-contamination .
Q. What computational tools predict the reactivity and stability of this compound in complex reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict transition states for oxidation/reduction .
- MD Simulations : Simulate solvent interactions (e.g., ethanol vs. water) to assess stability under varying conditions .
- ADMET Prediction : Tools like SwissADME estimate bioavailability and metabolic pathways for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
